6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine
Overview
Description
6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C₁₇H₁₆BrN₃O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Ring: The quinazoline ring is formed through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reaction: The propoxyphenyl group is introduced via a nucleophilic substitution reaction, where the brominated quinazoline intermediate reacts with 4-propoxyphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: 4-propoxyphenylamine, sodium hydroxide, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cell signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits potent EGFR inhibition and anticancer activity.
Uniqueness
6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propoxyphenyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-N-(4-propoxyphenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c1-2-9-22-14-6-4-13(5-7-14)21-17-15-10-12(18)3-8-16(15)19-11-20-17/h3-8,10-11H,2,9H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUQWIHZKVZCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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